Chlorhydrate de Démethyl Benzydamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

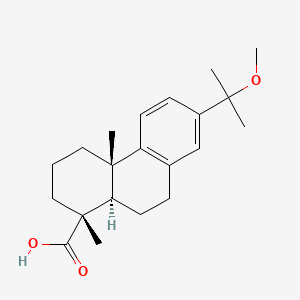

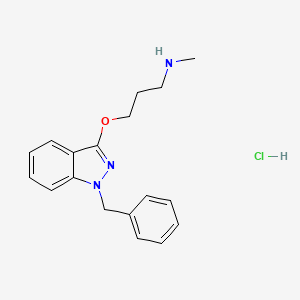

Demethyl Benzydamine Hydrochloride is a derivative of Benzydamine Hydrochloride . It is a stable isotope-labeled compound and is considered a metabolite of Benzydamine . It is used for research purposes .

Molecular Structure Analysis

The molecular formula of Demethyl Benzydamine Hydrochloride is C18H22ClN3O . The molecular weight is 331.84 . The structure includes a deuterium labeled Demethyl Benzydamine hydrochloride .Chemical Reactions Analysis

Demethyl Benzydamine Hydrochloride is a stable isotope-labeled compound . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Physical And Chemical Properties Analysis

Demethyl Benzydamine Hydrochloride has a molecular weight of 331.84 . It is a solid substance . .Applications De Recherche Scientifique

Analyse de la Formulation Pharmaceutique

Le chlorhydrate de Démethyl Benzydamine a été utilisé dans le développement de méthodes chromatographiques liquides haute performance pour la détermination du chlorhydrate de benzydamine et de ses impuretés dans les formulations de collutoires oraux . Cette méthode permet la détermination quantitative du chlorhydrate de benzydamine et de ses impuretés, la rendant appropriée pour les analyses de routine dans les laboratoires de contrôle qualité .

Détermination Simultanée avec d'Autres Composés

Une méthode a été développée et validée pour la détermination simultanée du chlorhydrate de benzydamine et du méthylparabène dans les formes posologiques par chromatographie liquide haute performance (HPLC) . Cette méthode peut être appliquée au contrôle de routine dans les laboratoires de CQ pour la détermination simultanée du chlorhydrate de benzydamine et du méthylparabène dans les formes posologiques de benzydamine .

Soins Postopératoires

L'application de la benzydamine sous forme de gel ou de spray sur le manchon du tube endotrachéal s'est avérée réduire significativement l'incidence du mal de gorge postopératoire, de l'enrouement ou de la toux . L'effet de la benzydamine dans ce contexte s'est avéré supérieur à celui d'autres anesthésiques locaux tels que la lidocaïne .

Mécanisme D'action

Target of Action

Demethyl Benzydamine Hydrochloride, similar to its parent compound Benzydamine, is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties . It is used topically for pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system . The primary targets of this compound are the inflammatory cells and mediators in these tissues .

Mode of Action

Demethyl Benzydamine Hydrochloride interacts with its targets by inhibiting the synthesis of pro-inflammatory mediators . It also demonstrates a general activity known as membrane stabilization, which includes inhibition of granule release from neutrophils . This compound is a weak base, unlike aspirin-like NSAIDs which are acids or metabolized to acids .

Biochemical Pathways

It is known that the compound has an inhibitory effect on the oxidative burst of neutrophils . This suggests that it may impact the biochemical pathways involved in the inflammatory response.

Pharmacokinetics

It is known that the parent compound, benzydamine, is characterized by a relatively low systemic clearance and high volume of distribution . The apparent terminal half-life in plasma is approximately 8 hours

Result of Action

The result of Demethyl Benzydamine Hydrochloride’s action is the relief of painful inflammatory conditions. When used topically, it can provide symptomatic relief in conditions like pharyngitis, aphthous ulcers, oral ulceration due to radiation therapy, and discomfort caused by dentures . It can also be used to relieve symptoms associated with painful inflammatory conditions of the musculoskeletal system .

Propriétés

IUPAC Name |

3-(1-benzylindazol-3-yl)oxy-N-methylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O.ClH/c1-19-12-7-13-22-18-16-10-5-6-11-17(16)21(20-18)14-15-8-3-2-4-9-15;/h2-6,8-11,19H,7,12-14H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBUAEBLTYVPPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80724550 |

Source

|

| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39860-97-4 |

Source

|

| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)